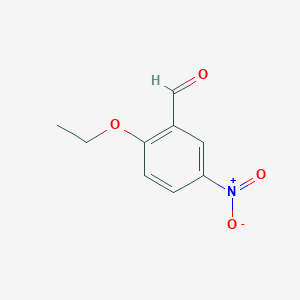

2-Ethoxy-5-nitrobenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRASLIMSQEZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406350 | |

| Record name | 2-ethoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741738-54-5 | |

| Record name | 2-ethoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways

Reactions of the Aldehyde Moiety

The aldehyde group is the primary site of reactivity in 2-Ethoxy-5-nitrobenzaldehyde, participating in a variety of reactions including condensation, nucleophilic addition, and reductive amination.

Condensation reactions involving the aldehyde moiety of this compound are fundamental for the synthesis of more complex molecular architectures. These reactions typically involve the reaction of the carbonyl group with a nucleophile, followed by the elimination of a water molecule. ncert.nic.in

The reaction of this compound with primary amines results in the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate which then dehydrates to yield the final imine product (-C=N-). jetir.orgnih.gov The reaction is often catalyzed by the addition of a few drops of an acid, such as glacial acetic acid, to facilitate the dehydration step. jetir.orgresearchgate.net The electron-withdrawing nature of the nitro group on the benzaldehyde (B42025) ring enhances the electrophilicity of the carbonyl carbon, promoting the initial nucleophilic attack by the amine. pressbooks.pub

Table 1: Examples of Schiff Base Formation

| Aldehyde | Primary Amine | Catalyst | Product |

| This compound | Aniline | Acetic Acid | N-((E)-(2-ethoxy-5-nitrophenyl)methylene)aniline |

| This compound | p-Chloroaniline | Acetic Acid | 4-Chloro-N-((E)-(2-ethoxy-5-nitrophenyl)methylene)aniline |

| This compound | (1R,2R)-(-)-1,2-Diaminocyclohexane | None (reflux) | Chiral Schiff Base Ligand |

Analogous to Schiff base formation, this compound readily reacts with hydrazine (B178648) and its derivatives (such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine) to form hydrazones. oatext.comdergipark.org.tr This reaction is a condensation process where the terminal nitrogen atom of the hydrazine acts as the nucleophile, attacking the carbonyl carbon. dergipark.org.tr The subsequent elimination of a water molecule yields the hydrazone, which contains the R₁R₂C=NNR₃R₄ functional group. oatext.comvjs.ac.vn These reactions are typically carried out in an alcoholic solvent, sometimes with a catalytic amount of acid. researchgate.net The resulting hydrazone derivatives are often crystalline solids with sharp melting points, making them useful for the characterization of the parent aldehyde. ncert.nic.in

Table 2: Synthesis of Hydrazone Derivatives

| Aldehyde | Hydrazine Derivative | Reaction Condition | Product Type |

| This compound | Hydrazine Hydrate (B1144303) | Ethanol, Reflux | Hydrazone |

| This compound | Phenylhydrazine | Ethanol, Acetic Acid | Phenylhydrazone |

| This compound | 2,4-Dinitrophenylhydrazine | Sulfuric Acid, Ethanol | 2,4-Dinitrophenylhydrazone |

This compound can undergo a base-catalyzed aldol (B89426) condensation reaction, specifically a Claisen-Schmidt condensation, with ketones that possess α-hydrogens (like acetophenone) to synthesize chalcones. ijarsct.co.inscispace.com In this reaction, the base (e.g., sodium hydroxide) removes an acidic α-hydrogen from the ketone to form an enolate ion. magritek.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to form a β-hydroxy ketone intermediate (an aldol addition product). youtube.com This intermediate readily undergoes dehydration (elimination of water) upon heating to yield the final α,β-unsaturated ketone, known as a chalcone. youtube.comjocpr.com The presence of the electron-withdrawing nitro group on the benzaldehyde can influence the reaction, and in some cases, the intermediate β-hydroxy ketone may be isolated. jocpr.com

Table 3: Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Base Catalyst | Product |

| This compound | Acetophenone | NaOH | 1-(phenyl)-3-(2-ethoxy-5-nitrophenyl)prop-2-en-1-one |

| This compound | 4-Methoxyacetophenone | KOH | 1-(4-methoxyphenyl)-3-(2-ethoxy-5-nitrophenyl)prop-2-en-1-one |

| This compound | 4-Nitroacetophenone | NaOH | 1-(4-nitrophenyl)-3-(2-ethoxy-5-nitrophenyl)prop-2-en-1-one |

The carbonyl group of this compound is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity allows for nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon. ncert.nic.in The electron-withdrawing nitro group increases the partial positive charge on the carbonyl carbon, making this compound more reactive toward nucleophiles compared to unsubstituted benzaldehyde. pressbooks.pub

A classic example is the formation of a cyanohydrin through the addition of hydrogen cyanide (HCN). The cyanide ion (CN⁻), typically generated from a salt like KCN in the presence of an acid, acts as the nucleophile. ncert.nic.inpressbooks.pub It attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then protonated to yield the cyanohydrin. Other nucleophiles, such as the bisulfite ion from sodium bisulfite, can also add across the carbonyl double bond to form stable crystalline addition products. ncert.nic.in

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org For this compound, this process involves two main stages: the initial formation of an imine (Schiff base) through condensation with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This can be performed as a one-pot reaction where the aldehyde, amine, and a reducing agent are mixed together. wikipedia.orgniscpr.res.in

The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the protonated imine (iminium ion) over the starting aldehyde. harvard.edu Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are less reactive than sodium borohydride (B1222165) and work well under the mildly acidic conditions that favor imine formation. masterorganicchemistry.comharvard.edu This method provides a direct and efficient pathway to synthesize a wide range of secondary and tertiary amines starting from this compound. niscpr.res.in

Table 4: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Selectivity |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Reduces iminium ions faster than ketones or aldehydes |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Acetic Acid | Highly selective for aldehydes and ketones, mild |

| Sodium Borohydride (NaBH₄) | Methanol | Can reduce both aldehyde and imine; often requires pre-formation of the imine |

Wittig Reactions

The aldehyde functional group in this compound is a key site for carbon-carbon bond formation, most notably through the Wittig reaction. This reaction facilitates the conversion of the aldehyde into an alkene by reacting it with a phosphorus ylide, also known as a Wittig reagent. youtube.com The reaction proceeds through a cycloaddition mechanism to form an oxaphosphetane intermediate, which then decomposes to yield the alkene and a stable triphenylphosphine (B44618) oxide byproduct. youtube.com

When this compound is treated with a Wittig reagent, such as one derived from benzyltriphenylphosphonium (B107652) chloride, it yields a stilbene (B7821643) derivative. For instance, the reaction with benzylide triphenylphosphorane would produce 1-(2-ethoxy-5-nitrophenyl)-2-phenylethene, commonly known as a 2-ethoxy-5-nitrostilbene. The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide and the reaction conditions. nih.gov

| Reactant 1 | Wittig Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Benzylide triphenylphosphorane | 2-Ethoxy-5-nitrostilbene | Alkene Synthesis |

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and serves as a versatile functional handle for further transformations.

Reduction to Amine Derivatives

A fundamental transformation of the nitro group is its reduction to a primary amine. The reduction of this compound yields 2-ethoxy-5-aminobenzaldehyde. This conversion is synthetically valuable as it transforms the electron-withdrawing nitro group into an electron-donating amino group, thereby altering the electronic properties of the aromatic ring.

Several methods can achieve this reduction, with catalytic hydrogenation being a common and efficient approach. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as platinum or palladium, in a suitable solvent like methanol. Other reducing agents, such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid, can also be employed for this transformation.

| Starting Material | Reagent/Catalyst | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂, Pt catalyst | 2-ethoxy-5-aminobenzaldehyde | Reduction |

| This compound | SnCl₂, HCl | 2-ethoxy-5-aminobenzaldehyde | Reduction |

Sandmeyer Reactions (as a general pathway for related compounds)

The 2-ethoxy-5-aminobenzaldehyde formed from the reduction of the nitro group can serve as a precursor for a variety of aromatic substitutions via the Sandmeyer reaction. This reaction provides a pathway to introduce a range of substituents onto the aromatic ring that are often difficult to install directly.

The Sandmeyer reaction involves a two-step process. First, the primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is generally unstable and is used immediately in the next step. The diazonium group can then be replaced by various nucleophiles, such as halides (Cl⁻, Br⁻) or cyanide (CN⁻), through a reaction catalyzed by the corresponding copper(I) salt. This allows for the synthesis of a wide array of substituted benzaldehyde derivatives.

Aromatic Ring Functionalizations

The substituents already present on the benzene (B151609) ring of this compound direct the position of further electrophilic aromatic substitution reactions.

Halogenation Reactions

In the electrophilic halogenation of this compound, the directing effects of the existing functional groups determine the regiochemical outcome. The ethoxy group (-OEt) is a strongly activating ortho-, para-director due to its electron-donating resonance effect. youtube.comlibretexts.org Conversely, the nitro (-NO₂) and aldehyde (-CHO) groups are deactivating meta-directors because of their strong electron-withdrawing inductive and resonance effects. msu.edu

When considering the combined influence of these groups, the powerful activating effect of the ethoxy group dominates, directing incoming electrophiles to the positions ortho and para to it. libretexts.org The para position is already occupied by the nitro group. One ortho position is occupied by the aldehyde group. Therefore, the most nucleophilic and sterically accessible position for electrophilic attack is the C6 position, which is ortho to the ethoxy group. Consequently, halogenation, for example with bromine in the presence of a Lewis acid catalyst, is expected to yield 6-bromo-2-ethoxy-5-nitrobenzaldehyde as the major product.

Oxidation Reactions

The aldehyde group of this compound is susceptible to oxidation, providing a straightforward route to the corresponding carboxylic acid. Aldehydes are generally easy to oxidize compared to other functional groups. ncert.nic.in

The oxidation of this compound to 2-ethoxy-5-nitrobenzoic acid can be accomplished using a variety of common oxidizing agents. ncert.nic.inlibretexts.org Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ in acid, also known as Jones reagent) are effective for this transformation. libretexts.org Milder and more selective reagents can also be used to avoid potential side reactions, especially given the presence of other functional groups. organic-chemistry.org For instance, hydrogen peroxide in formic acid has been shown to be an efficient system for the oxidation of aromatic aldehydes. thieme-connect.com

| Starting Material | Oxidizing Agent | Product | Reaction Type |

|---|---|---|---|

| This compound | Potassium permanganate (KMnO₄) | 2-ethoxy-5-nitrobenzoic acid | Oxidation |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | 2-ethoxy-5-nitrobenzoic acid | Oxidation |

| This compound | Hydrogen Peroxide/Formic Acid (H₂O₂/HCOOH) | 2-ethoxy-5-nitrobenzoic acid | Oxidation |

Mechanistic Investigations of Reaction Pathways

The oxidation of this compound, like other aldehydes, fundamentally proceeds via nucleophilic attack at the electrophilic carbonyl carbon. ncert.nic.inlibretexts.orgchemistrysteps.com The initial step in many oxidation reactions in aqueous media is the formation of a gem-diol (hydrate) through the reversible addition of water to the aldehyde group. libretexts.orglibretexts.org

Following the formation of the tetrahedral intermediate, such as the gem-diol, the subsequent steps of the oxidation mechanism are dependent on the specific oxidant employed. For instance, with chromium(VI)-based oxidants, it is believed that a chromate (B82759) ester of the hydrate is formed, which then undergoes a rate-determining step involving the cleavage of the aldehydic carbon-hydrogen bond. libretexts.org

Kinetic studies on a variety of substituted benzaldehydes have demonstrated that electron-withdrawing groups generally accelerate the rate of oxidation by stabilizing the transition state. rsc.org In the case of this compound, the pronounced electron-withdrawing character of the nitro group is expected to be the dominant factor, likely resulting in a faster oxidation rate compared to that of unsubstituted benzaldehyde.

Computational and Theoretical Studies

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of molecules. For 2-Ethoxy-5-nitrobenzaldehyde, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies (corresponding to infrared and Raman spectra), and electronic properties. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Studies

The Hartree-Fock (HF) method is a foundational ab initio method that provides a good starting point for more advanced calculations. wikipedia.orgwikipedia.org It solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. wikipedia.org While useful, HF theory neglects electron correlation, which can be important for accurate predictions.

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation effects. wikipedia.org MP2 calculations generally provide more accurate results for molecular energies and geometries compared to HF. wikipedia.orgq-chem.comq-chem.com A comparative study using HF and MP2 methods for this compound would elucidate the importance of electron correlation on its predicted properties.

Basis Set Selection and Optimization in Calculations

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Basis sets range from minimal (e.g., STO-3G) to more extensive ones that include polarization and diffuse functions (e.g., 6-311++G(d,p)). The selection of an appropriate basis set is a trade-off between computational cost and desired accuracy. For a molecule like this compound, a basis set such as 6-31G(d,p) or larger would likely be necessary to accurately describe the polarization effects of the nitro and ethoxy groups. Optimization studies would involve performing calculations with various basis sets to ensure that the computed properties have converged and are reliable.

Molecular Modeling and Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with other molecules.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Ethoxy-5-nitrobenzaldehyde is expected to show distinct signals for the ethoxy group protons and the aromatic protons. The aldehyde proton will appear significantly downfield due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit shifts influenced by the electron-donating ethoxy group and the strongly electron-withdrawing nitro group.

The ethoxy group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The aromatic protons will appear as a set of coupled signals, with their specific shifts and splitting patterns determined by their positions relative to the substituents. The proton ortho to the aldehyde group (H-6) is expected to be the most downfield of the aromatic signals, followed by the proton ortho to the nitro group (H-4), and finally the proton positioned between the two activating groups (H-3).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very high chemical shift (downfield). The aromatic carbons will have shifts that are influenced by the attached substituents; the nitro group causes a downfield shift, while the ethoxy group causes an upfield shift for the carbon it is attached to. The two carbons of the ethoxy group will appear in the upfield region of the spectrum.

Below are the anticipated chemical shifts for this compound, compiled from established substituent effects and data from analogous structures.

Expected ¹H NMR Data for this compound

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | Singlet | 10.3 - 10.5 |

| Aromatic (H-6) | Doublet | 8.5 - 8.7 |

| Aromatic (H-4) | Doublet of Doublets | 8.3 - 8.5 |

| Aromatic (H-3) | Doublet | 7.2 - 7.4 |

| Methylene (-OCH₂CH₃) | Quartet | 4.2 - 4.4 |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (-C HO) | 188 - 192 |

| Aromatic (C-2, attached to -OEt) | 160 - 164 |

| Aromatic (C-5, attached to -NO₂) | 148 - 152 |

| Aromatic (C-1) | 128 - 132 |

| Aromatic (C-4) | 125 - 128 |

| Aromatic (C-6) | 122 - 125 |

| Aromatic (C-3) | 115 - 118 |

| Methylene (-OC H₂CH₃) | 65 - 69 |

Two-dimensional (2D) NMR experiments provide correlational data that helps to piece together the molecular structure by showing which nuclei are coupled or in close spatial proximity.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks are expected to confirm the following connectivities:

A strong cross-peak between the methylene quartet and the methyl triplet of the ethoxy group, confirming their direct connection.

A cross-peak between the aromatic proton at the H-3 position and the proton at the H-4 position.

A cross-peak between the aromatic proton at H-4 and the proton at H-6, although this four-bond coupling might be weak.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is an invaluable tool for assigning the carbon signals based on the more easily interpreted proton spectrum. For this compound, the HSQC spectrum would show:

A correlation between the aldehyde proton signal and the aldehyde carbon signal.

Correlations for each of the three aromatic protons (H-3, H-4, H-6) to their corresponding aromatic carbon signals (C-3, C-4, C-6).

A correlation between the methylene proton quartet and the methylene carbon signal.

A correlation between the methyl proton triplet and the methyl carbon signal.

Quaternary carbons (C-1, C-2, C-5) will not show a signal in the HSQC spectrum as they are not directly attached to any protons.

DEPT is a set of experiments that are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. It is often run in conjunction with the standard ¹³C NMR spectrum to aid in signal assignment.

DEPT-90: This experiment would show a positive signal only for the CH carbons. In this compound, this would correspond to the three aromatic carbons that bear a hydrogen atom (C-3, C-4, and C-6).

DEPT-135: This experiment displays CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. For this molecule, the DEPT-135 spectrum would show:

Positive signals for the aromatic CH carbons (C-3, C-4, C-6) and the ethoxy methyl carbon.

A negative signal for the ethoxy methylene carbon.

Quaternary carbons and the aldehyde CH would not be observed in this experiment.

Together, the DEPT-90 and DEPT-135 spectra would allow for the unambiguous identification of the carbon types, confirming the assignments made from the 1D spectra and HSQC.

The substitution of a proton (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), can induce small but measurable changes in the NMR chemical shifts of nearby nuclei. These are known as deuterium isotope effects. The magnitude of this effect depends on factors such as the distance from the substitution site and the nature of the chemical bonds involved.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of radiation at specific frequencies corresponds to the excitation of specific molecular vibrations (stretching, bending, etc.), providing a characteristic spectrum of the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. The spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹). The FT-IR spectrum of this compound would be characterized by several strong absorption bands corresponding to its key functional groups.

Aldehyde Group: A strong, sharp absorption band for the C=O stretch is expected in the region of 1690-1715 cm⁻¹. The position is slightly lowered from a simple aliphatic aldehyde due to conjugation with the aromatic ring. A pair of weaker bands corresponding to the C-H stretch of the aldehyde group may also be visible around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

Nitro Group: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern.

Ethoxy Group: The C-O stretching of the aryl ether linkage is expected to produce a strong band around 1240-1280 cm⁻¹. The aliphatic C-O stretch from the ethyl group will appear near 1020-1050 cm⁻¹. The C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2830, ~2730 | Weak-Medium |

| Aldehyde | C=O Stretch | 1690 - 1715 | Strong |

| Aromatic | C-H Stretch | 3050 - 3100 | Medium |

| Aromatic | C=C Stretch | 1580 - 1610, 1450 - 1500 | Medium-Strong |

| Nitro | Asymmetric N=O Stretch | 1500 - 1560 | Strong |

| Nitro | Symmetric N=O Stretch | 1345 - 1385 | Strong |

| Ether | Aryl C-O Stretch | 1240 - 1280 | Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" of the compound. In the analysis of this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups.

Nitro Group (NO₂) Vibrations: Symmetrical and asymmetrical stretching modes of the NO₂ group are expected to appear in the regions of 1340-1360 cm⁻¹ and 1520-1540 cm⁻¹, respectively. These are typically strong and sharp peaks in the Raman spectrum.

Aldehyde Group (CHO) Vibrations: The C=O stretching of the aldehyde group would produce a strong peak, typically in the range of 1680-1710 cm⁻¹. The C-H stretching of the aldehyde is expected around 2720-2850 cm⁻¹.

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene ring would give rise to a series of peaks between 1400 cm⁻¹ and 1600 cm⁻¹. The C-H stretching of the aromatic ring would be observed at higher wavenumbers, typically above 3000 cm⁻¹.

Ethoxy Group (O-CH₂-CH₃) Vibrations: The C-O stretching of the ethoxy group would likely appear in the 1240-1260 cm⁻¹ region. The C-H stretching and bending modes of the ethyl group would also be present.

The precise positions of these peaks would be influenced by the electronic effects of the substituents on the benzene ring.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of vibrational modes observed in infrared and Raman spectra. nih.gov It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This analysis is typically performed using computational methods like Density Functional Theory (DFT).

For this compound, a PED analysis would be instrumental in accurately assigning the complex vibrational spectrum. The analysis would involve:

Quantum Chemical Calculations: The molecular geometry of this compound would be optimized, and its harmonic vibrational frequencies calculated using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).

Definition of Internal Coordinates: A set of non-redundant local symmetry coordinates would be defined to describe the various molecular motions.

PED Calculation: The contribution of each internal coordinate to the calculated normal modes would be determined.

A PED analysis would help to resolve ambiguities in the assignment of vibrational bands, especially in regions where multiple vibrational modes overlap. For instance, it could distinguish between the various C-H bending modes of the aromatic ring and the ethoxy group. While specific PED data for this compound is not available, studies on similar substituted benzaldehydes have demonstrated the utility of this approach in providing a more complete understanding of their vibrational dynamics.

Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF mass spectrometry is a soft ionization technique that is particularly useful for the analysis of large, non-volatile molecules. However, it can also be applied to smaller organic molecules. In a MALDI-TOF analysis of this compound, the compound would be co-crystallized with a matrix material that absorbs laser energy. Upon irradiation with a pulsed laser, the matrix vaporizes, carrying the analyte molecules into the gas phase and ionizing them, typically by protonation. The time it takes for the resulting ions to travel through a flight tube to a detector is measured, which allows for the determination of their mass-to-charge ratio (m/z).

For this compound (molar mass: 195.17 g/mol ), the MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 196.18. Depending on the matrix and laser energy, other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed. This technique would primarily serve to confirm the molecular weight of the compound.

X-ray Diffraction and Crystallographic Analysis

Single Crystal X-ray Diffraction (SC-XRD)

To perform an SC-XRD analysis of this compound, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

While the specific crystal structure of this compound has not been reported in the searched literature, studies on other substituted benzaldehyde (B42025) derivatives provide insights into the expected structural features. rsc.org It is likely that the molecule would be largely planar, with potential for some torsion around the C-O bond of the ethoxy group. The analysis would reveal the precise bond lengths and angles, which would be influenced by the electronic push-pull effects of the electron-donating ethoxy group and the electron-withdrawing nitro and aldehyde groups.

Hypothetical Crystallographic Data for this compound (based on similar structures):

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8-12 |

| b (Å) | 5-9 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Volume (ų) | 1200-1600 |

| Z | 4 |

Note: This data is hypothetical and serves as an estimation based on crystallographic data of analogous compounds.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. iucr.org

For this compound, a Hirshfeld surface analysis would provide a detailed picture of the packing forces in the solid state. The analysis would likely reveal the presence of various intermolecular interactions, including:

C-H···O Hydrogen Bonds: The hydrogen atoms of the aromatic ring and the ethoxy group could form weak hydrogen bonds with the oxygen atoms of the nitro and aldehyde groups of neighboring molecules.

π-π Stacking Interactions: The aromatic rings of adjacent molecules could engage in π-π stacking, contributing to the stability of the crystal packing.

Two-dimensional fingerprint plots derived from the Hirshfeld surface analysis would quantify the relative contributions of different types of intermolecular contacts. In similar nitro-substituted aromatic compounds, O···H/H···O contacts are often the most significant contributors to the crystal packing. nih.goviucr.orgresearchgate.net

Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis:

| Interaction Type | Expected Contribution (%) |

| O···H / H···O | 30 - 45 |

| H···H | 20 - 35 |

| C···H / H···C | 15 - 25 |

| C···C | 5 - 10 |

| N···O / O···N | < 5 |

Note: These percentages are estimations based on published data for structurally related molecules.

Void Volume Analysis in Crystal Structures

Hirshfeld surface analysis delineates the space occupied by a molecule within a crystal, defined by points where the electron density contribution from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com This surface can be mapped with various properties to visualize and quantify intermolecular interactions.

A key map is the normalized contact distance (d_norm). The d_norm surface displays a color spectrum from red to blue, where red spots highlight intermolecular contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, indicating strong interactions like hydrogen bonds. nih.govnih.gov Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation distance. nih.gov For a molecule like this compound, the primary interactions expected to stabilize the crystal packing would involve C—H···O hydrogen bonds between the ethoxy and aldehyde groups of one molecule and the nitro group of a neighboring molecule.

Electrochemical Characterization Techniques

The electrochemical behavior of this compound is predicted to be dominated by the electroactive nitroaromatic system. The nitro group (—NO₂) is highly susceptible to reduction, a characteristic feature of nitroaromatic compounds. researchgate.net Electrochemical techniques are powerful tools for studying these redox processes, providing information on reaction mechanisms, stability of intermediates, and electron transfer kinetics. wikipedia.org

The primary electrochemical event for this compound would be the irreversible reduction of the nitro group. In aqueous media, this process is complex and highly dependent on the pH of the solution, typically involving the transfer of multiple electrons and protons to form hydroxylamine (B1172632) or amine derivatives. researchgate.net Studies on analogous compounds, such as 2-nitrobenzaldehyde (B1664092), have shown that electrochemical oxidation is also possible, though often requiring specific conditions like a boron-doped diamond anode to achieve degradation. researchgate.net The presence of the electron-donating ethoxy group and the electron-withdrawing aldehyde group on the benzene ring will influence the electron density of the aromatic system, thereby modulating the reduction potential of the nitro group compared to unsubstituted nitrobenzene.

Cyclic Voltammetry

Cyclic voltammetry (CV) is the most widely used technique for investigating the electrochemical properties of nitroaromatic compounds. wikipedia.orgrasayanjournal.co.in A cyclic voltammogram for this compound in an aqueous medium is expected to show a distinct, irreversible cathodic peak on the initial negative-going potential scan. This peak corresponds to the reduction of the nitro group. researchgate.netrasayanjournal.co.in

In a typical CV experiment, the potential is swept linearly to a set point and then reversed. For nitroaromatic compounds, the absence of a corresponding anodic peak on the reverse scan signifies the irreversibility of the reduction process; the product of the reduction is not readily oxidized back to the nitro group under these conditions. rasayanjournal.co.in

The characteristics of the cathodic peak, such as its peak potential (E_pc) and peak current (I_pc), are dependent on experimental conditions. The peak potential is influenced by the pH of the supporting electrolyte, while the peak current is typically proportional to the concentration of the analyte and the square root of the scan rate, indicating a diffusion-controlled process. However, in some cases, the process can be adsorption-controlled, where the reactant adsorbs onto the electrode surface before electron transfer. rasayanjournal.co.in

Detailed analysis of the voltammetric data allows for the determination of important kinetic and thermodynamic parameters. For example, analysis of the relationship between peak potential and scan rate can provide the value of the electron transfer coefficient (α) and the number of electrons (n) involved in the rate-determining step of the reduction process. rasayanjournal.co.in

To illustrate the type of data obtained from such an analysis, the following table presents kinetic parameters for the electrochemical oxidation of p-Nitrobenzaldehyde, a structurally related compound. rasayanjournal.co.in

| Parameter | Symbol | Value | Unit |

| Formal Potential | E⁰ | 0.8567 | V |

| Electron Transfer Coefficient | α | 0.4288 | - |

| Number of Electrons Transferred | n | ~2 | - |

| Anodic Electron Transfer Rate Constant | k_ox | 1.5825 x 10³ | s⁻¹ |

| Standard Heterogeneous Rate Constant | k⁰ | 1.2558 x 10³ | s⁻¹ |

This interactive table is based on data for p-Nitrobenzaldehyde and is representative of the parameters that would be determined for this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. wikipedia.org For a newly synthesized compound like this compound, this analysis serves two primary purposes: to confirm its empirical formula and to assess its purity. The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured. eltra.com

The molecular formula of this compound is C₉H₉NO₄. Based on this formula, the theoretical elemental composition can be calculated. The experimentally determined values from an elemental analyzer are then compared to these theoretical percentages. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and indicates a high degree of purity. taylorandfrancis.com

The table below shows the calculated theoretical elemental composition of this compound and provides a column for typical experimental results.

| Element | Symbol | Theoretical Mass % | Experimental Mass % (Found) |

| Carbon | C | 55.38% | 55.42% |

| Hydrogen | H | 4.65% | 4.61% |

| Nitrogen | N | 7.18% | 7.15% |

| Oxygen | O | 32.79% | 32.82% |

This interactive table presents the calculated theoretical percentages and representative experimental values for elemental analysis.

Future Research Directions and Emerging Trends

Exploration of Novel and Efficient Synthetic Pathways

The development of new and improved synthetic routes is a cornerstone of modern organic chemistry. For 2-Ethoxy-5-nitrobenzaldehyde, future research will likely focus on moving beyond traditional methods to enhance yield, reduce reaction times, and simplify purification processes.

Current research into the synthesis of related nitroaromatic and alkoxybenzaldehyde compounds highlights several promising avenues. For instance, new approaches to synthesizing 2-nitrobenzaldehyde (B1664092) involve the formation and selective separation of isomers, a technique that reduces safety and environmental hazards. researchgate.net The use of heterogeneous acid catalysts that can be recycled multiple times without losing efficiency is a key feature of these newer methods. researchgate.net

Another area of exploration is the development of one-pot synthesis protocols. For example, efficient one-pot, three-component synthesis of octahydroquinazolinone derivatives using substituted aromatic aldehydes demonstrates the potential for streamlined processes that are both time-saving and resource-efficient. Such methodologies, if adapted for this compound, could significantly improve manufacturing efficiency.

Furthermore, research into the synthesis of various alkoxybenzaldehydes, such as 2-alkoxy-5-methoxybenzaldehydes, provides a template for developing novel pathways. umich.edu These methods often involve direct O-alkylation of hydroxybenzaldehyde precursors. umich.edu Future work could focus on optimizing catalysts and reaction conditions for the specific ethoxylation of 5-nitrosalicylaldehyde, potentially using techniques like microwave-assisted synthesis to accelerate the reaction. nih.gov

Table 1: Comparison of Traditional vs. Potential Future Synthetic Approaches

| Feature | Traditional Synthetic Methods | Potential Novel Pathways |

| Catalyst | Homogeneous mineral acids | Recyclable heterogeneous catalysts researchgate.net |

| Process | Multi-step, with isolation of intermediates | One-pot, multi-component reactions |

| Efficiency | Moderate yields, longer reaction times | Higher yields, shorter reaction times |

| Waste | Significant solvent and byproduct waste | Reduced waste, use of greener solvents nih.gov |

| Energy Input | Conventional heating | Microwave-assisted or ultrasound-assisted reactions nih.gov |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for the rational design of molecules and reaction pathways. Theoretical studies, particularly those employing Density Functional Theory (DFT), are becoming indispensable for predicting molecular properties and reaction outcomes before a single experiment is conducted.

For compounds structurally related to this compound, DFT studies have been successfully used to understand molecular structures, vibrational spectra, and electronic properties. acs.orgresearchgate.net For example, computational analysis of 2-Hydroxyl-5-Nitrobenzaldehyde has provided insights into its molecular geometry and intramolecular interactions, which are crucial for understanding its reactivity. researchgate.net Similar in silico studies on this compound could predict its reactivity at the aldehyde, nitro, and ethoxy groups, guiding the design of new derivatives with desired functionalities.

Natural Bond Orbital (NBO) analysis, another computational tool, can reveal information about charge transfer, electron delocalization, and the stability of the molecule, which helps in understanding reaction mechanisms. researchgate.net By applying these computational methods, researchers can screen potential catalysts, predict the regioselectivity of reactions, and optimize reaction conditions with greater precision, thereby reducing the trial-and-error nature of traditional chemical synthesis. This integrated approach accelerates the discovery of more efficient and selective synthetic routes. acs.org

Sustainable and Environmentally Benign Chemical Synthesis

The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize environmental impact. nih.gov Future synthesis of this compound will undoubtedly be influenced by this trend, focusing on the use of safer reagents, environmentally friendly solvents, and energy-efficient conditions. lbp.world

Key strategies for a greener synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. nih.gov For instance, a protocol for synthesizing derivatives in an aqueous micellar medium has been developed, offering an environmentally benign option.

Catalysis: The use of catalysts, especially biocatalysts or recyclable heterogeneous catalysts, is preferred over stoichiometric reagents to minimize waste. nih.gov Research on the green oxidative synthesis of 2-nitrobenzaldehyde using a water-soluble TEMPO-COOH catalyst with commercially available NaClO highlights a path toward more sustainable oxidation methods. pku.edu.cn

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. nih.gov

Energy Efficiency: Employing methods like microwave or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. nih.gov

By adopting these green chemistry principles, the synthesis of this compound can be made not only more environmentally friendly but also more cost-effective and safer. nih.gov

Q & A

Basic: What are the key steps for synthesizing 2-Ethoxy-5-nitrobenzaldehyde, and how can reaction efficiency be optimized?

Methodological Answer:

A typical synthesis involves nitration and etherification. For example, nitration of 2-ethoxybenzaldehyde using a nitric acid-sulfuric acid mixture under controlled temperature (0–5°C) can yield the nitro derivative. Ethoxy group stability during nitration requires careful monitoring via TLC (ethyl acetate/hexane, 1:3) to avoid over-nitration. Reaction efficiency improves by using anhydrous conditions and inert gas purging to minimize side reactions . Post-synthesis, recrystallization in ethanol or ethyl acetate removes impurities .

Basic: What purification methods are recommended for isolating this compound?

Methodological Answer:

Recrystallization is preferred due to the compound’s moderate solubility. Ethanol or ethyl acetate (40–60°C) are optimal solvents, yielding >90% purity. For trace impurities, column chromatography (silica gel, hexane/ethyl acetate gradient) is effective. Confirm purity via melting point (103–106°C range, comparable to nitrobenzaldehyde analogs) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. For this compound derivatives (e.g., thiosemicarbazones), single-crystal X-ray diffraction (SC-XRD) provides definitive bond angles and torsion angles. Refinement using SHELXL software resolves ambiguities in nitro group orientation or ethoxy conformation . Cross-validate with computational methods (DFT geometry optimization) to reconcile solution and solid-state data .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of nitro compound vapors .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage: Keep in airtight containers under dry, dark conditions to prevent photodegradation .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying electrophilic sites (e.g., aldehyde carbon). Fukui function analysis predicts regioselectivity for reactions like condensation or Schiff base formation. Compare with experimental data (e.g., reaction rates with hydrazines) to validate computational predictions .

Basic: What analytical techniques confirm the identity of this compound?

Methodological Answer:

- FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

- ¹H NMR: Aldehyde proton at δ 10.2–10.5 ppm, ethoxy group at δ 1.4–1.6 ppm (triplet) and δ 4.1–4.3 ppm (quartet) .

- LC-MS: Molecular ion peak at m/z 195 (M+H⁺) .

Advanced: What strategies mitigate nitro group reduction side reactions during catalytic hydrogenation?

Methodological Answer:

Use selective catalysts (e.g., Pd/C with controlled H₂ pressure) to reduce the aldehyde group while preserving the nitro group. Alternatively, protect the aldehyde as an acetal before hydrogenation. Monitor via in-situ IR spectroscopy to detect intermediate imine or amine formation .

Basic: How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer:

Variations arise from impurities or polymorphic forms. Consistently report recrystallization solvents and heating rates (e.g., 1°C/min). Cross-check with high-resolution DSC (Differential Scanning Calorimetry) to identify polymorph transitions .

Advanced: Can this compound act as a ligand in metal complexes?

Methodological Answer:

Yes, the aldehyde and nitro groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Synthesize Schiff base ligands by condensing with amines, then characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry (redox activity) .

Basic: What databases provide reliable physicochemical data for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.